2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
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Description
The compound “2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, benzo[d][1,3]dioxole derivatives have been synthesized via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of some related compounds have been determined using single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the IR spectrum, NMR data, and mass spectrometry data have been reported for some related compounds .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c20-11-1-3-13-16(7-11)29-18(21-13)22-17(25)9-23-5-6-24(19(23)26)12-2-4-14-15(8-12)28-10-27-14/h1-4,7-8H,5-6,9-10H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORJCTWKBIXMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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